L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-leucylglycyl-L-seryl-L-leucine
Description
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-leucylglycyl-L-seryl-L-leucine is a highly complex synthetic peptide characterized by its repetitive diaminomethylidene-modified ornithyl residues and a high density of serine (seryl) residues. The diaminomethylidene group (-NH-C(=NH)-NH2) at the N~5~ position of ornithine introduces guanidino-like functionality, which may enhance hydrogen bonding and metal coordination capabilities.
Properties
CAS No. |
654067-39-7 |
|---|---|
Molecular Formula |
C38H71N15O14 |
Molecular Weight |
962.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H71N15O14/c1-18(2)11-23(30(60)46-13-28(58)47-25(15-55)33(63)51-24(36(66)67)12-19(3)4)50-34(64)26(16-56)53-35(65)27(17-57)52-32(62)22(8-6-10-45-38(42)43)49-31(61)21(7-5-9-44-37(40)41)48-29(59)20(39)14-54/h18-27,54-57H,5-17,39H2,1-4H3,(H,46,60)(H,47,58)(H,48,59)(H,49,61)(H,50,64)(H,51,63)(H,52,62)(H,53,65)(H,66,67)(H4,40,41,44)(H4,42,43,45)/t20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
XUILGCGHVJBDNF-APGJSSKUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-leucylglycyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and subsequent deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This involves optimizing reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. Automated peptide synthesizers are commonly used in industrial settings to streamline the process.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-leucylglycyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: The diaminomethylidene groups can be reduced to form corresponding amines.
Substitution: The amino acid residues can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine derivatives, while reduction of diaminomethylidene groups can produce amines.
Scientific Research Applications
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-leucylglycyl-L-seryl-L-leucine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate specificity.
Industry: It can be used in the development of biomaterials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-leucylglycyl-L-seryl-L-leucine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The peptide backbone provides structural stability and specificity for binding to proteins and enzymes.
Comparison with Similar Compounds
Key Observations:
Diaminomethylidene-Ornithyl Recurrence: The target compound features two consecutive N~5~-(diaminomethylidene)-L-ornithyl residues, a rare motif also observed in and compounds .
Leucine Placement : The terminal leucine in the target compound aligns with and peptides, suggesting shared hydrophobic anchoring properties .
Data Table 1: Structural Comparison
Physicochemical Properties
Key Observations:
Hydrophilicity : The target compound’s high serine content and lack of methionine (cf. ) or methylated residues (cf. ) suggest greater aqueous solubility compared to and compounds .
Density and Stability : ’s compound has a density of 1.3 g/cm³, likely due to aromatic residues (e.g., phenylalanine). The target compound’s glycine and serine may reduce density but enhance conformational flexibility .
Functional Implications
- Binding Affinity: The dual diaminomethylidene-ornithyl groups in the target compound and ’s peptide may confer stronger interactions with phosphate groups or metal ions compared to single-modified analogs .
- Protease Resistance : ’s compound includes proline and lysine, which may confer protease resistance. The target compound’s serine-rich sequence could increase susceptibility to serine proteases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
